molecular formula C9H11Cl2NO B1375259 3-Amino-1-(3,4-dichlorophenyl)propan-1-ol CAS No. 1082392-23-1

3-Amino-1-(3,4-dichlorophenyl)propan-1-ol

Cat. No.: B1375259
CAS No.: 1082392-23-1
M. Wt: 220.09 g/mol
InChI Key: HXWFGPOOKYZXBX-UHFFFAOYSA-N
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Description

3-Amino-1-(3,4-dichlorophenyl)propan-1-ol is a chemical compound with the molecular formula C9H11Cl2NO and a molecular weight of 220.1 g/mol . It is characterized by the presence of an amino group, a dichlorophenyl group, and a propanol group. This compound is used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Similar compounds have been suggested to inhibit the dual-specificity tyrosine phosphorylation-regulated kinase 1a (dyrk1a)-protein kinase b (pkb, akt) signaling pathway .

Biochemical Pathways

The compound may affect the DYRK1A-PKB/AKT signaling pathway . This pathway plays a crucial role in cell survival, growth, proliferation, and metabolism. Any alteration in this pathway can have significant downstream effects, potentially leading to changes in cell behavior.

Result of Action

Based on the potential inhibition of the dyrk1a-pkb/akt signaling pathway , it could potentially influence cell survival, growth, and proliferation.

Biochemical Analysis

Cellular Effects

The effects of 3-Amino-1-(3,4-dichlorophenyl)propan-1-ol on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the expression of genes involved in apoptosis and cell cycle regulation. It can induce the up-regulation of pro-apoptotic proteins such as Bax and cleaved poly ADP-ribose polymerase (PARP), while down-regulating anti-apoptotic proteins like Bcl-2, thereby promoting cell apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may diminish over extended periods due to gradual degradation. Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged modulation of gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as modulating enzyme activity and gene expression without causing significant toxicity. At higher doses, it can induce toxic effects, including cellular apoptosis and tissue damage. Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can influence metabolic flux and alter the levels of specific metabolites within the cell. The compound’s metabolism often involves oxidation and conjugation reactions, which enhance its solubility and facilitate its excretion from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These molecules facilitate its movement across cellular membranes and its accumulation in specific cellular compartments. The compound’s localization and accumulation can influence its activity and function, as it may interact with different biomolecules depending on its distribution .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis. The compound’s localization is often regulated by specific amino acid sequences and modifications that direct it to its target sites .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3,4-dichlorophenyl)propan-1-ol typically involves the reaction of 3,4-dichlorobenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired product . The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3,4-dichlorophenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-Amino-1-(3,4-dichlorophenyl)propan-1-ol is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is employed in the development of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(3,4-dichlorophenyl)propan-1-ol is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and biological activity. Its dichlorophenyl group at the 3,4-positions provides unique steric and electronic effects compared to other isomers .

Properties

IUPAC Name

3-amino-1-(3,4-dichlorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2NO/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5,9,13H,3-4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWFGPOOKYZXBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CCN)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.